molecular formula C5H12O B577329 2-Pentyl-1,1,1,3,3-D5 alcohol CAS No. 14629-70-0

2-Pentyl-1,1,1,3,3-D5 alcohol

Cat. No.: B577329
CAS No.: 14629-70-0
M. Wt: 93.181
InChI Key: JYVLIDXNZAXMDK-PVGOWFQYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Pentyl-1,1,1,3,3-D5 alcohol is a deuterated form of 2-pentanol, where five hydrogen atoms are replaced with deuterium. This compound is often used in scientific research due to its unique isotopic properties, which make it valuable in various analytical and experimental applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Pentyl-1,1,1,3,3-D5 alcohol can be synthesized through several methods. One common approach involves the deuteration of 2-pentanol using deuterium gas (D2) in the presence of a catalyst. The reaction typically occurs under high pressure and temperature to ensure the efficient replacement of hydrogen atoms with deuterium.

Industrial Production Methods

Industrial production of this compound often involves large-scale deuteration processes. These processes are carried out in specialized facilities equipped to handle deuterium gas and maintain the necessary reaction conditions. The product is then purified through distillation or other separation techniques to achieve the desired isotopic purity .

Chemical Reactions Analysis

Types of Reactions

2-Pentyl-1,1,1,3,3-D5 alcohol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Pentyl-1,1,1,3,3-D5 alcohol is widely used in scientific research due to its stable isotopic properties. Some of its applications include:

Mechanism of Action

The mechanism of action of 2-Pentyl-1,1,1,3,3-D5 alcohol is primarily related to its deuterium content. Deuterium, being heavier than hydrogen, affects the vibrational frequencies of chemical bonds, leading to changes in reaction kinetics and mechanisms. This isotopic effect is exploited in various research applications to gain insights into molecular interactions and reaction pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its deuterium content, which imparts distinct isotopic properties. These properties make it particularly valuable in NMR spectroscopy and other analytical techniques where isotopic labeling is essential. The compound’s stability and reactivity also differ from its non-deuterated counterparts, making it a versatile tool in scientific research .

Properties

IUPAC Name

1,1,1,3,3-pentadeuteriopentan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12O/c1-3-4-5(2)6/h5-6H,3-4H2,1-2H3/i2D3,4D2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYVLIDXNZAXMDK-PVGOWFQYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(C([2H])([2H])CC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

93.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

126 g of α-ethylacrolein, 300 g of a 30% strength aqueous solution of formaldehyde, 1 g of hydroquinone and 350 g of 1,4-dioxane were combined at 25° C to give a solution. After about 2 hours, 120 g of this solution, which had a pH value of 2-3, were hydrogenated as in Example 1. Analysis of the hydrogenated product gave 55.9% of 2-ethyl-2-methylpropane-1,3-diol and 34% of methylbutanol, relative to the α-ethylacrolein employed.
Quantity
126 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
1 g
Type
reactant
Reaction Step Three
[Compound]
Name
solution
Quantity
120 g
Type
reactant
Reaction Step Four
Quantity
350 g
Type
solvent
Reaction Step Five
Yield
34%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.